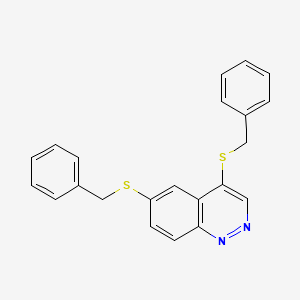
4,6-Bis(benzylthio)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(benzylthio)cinnoline is an organic compound with the molecular formula C22H18N2S2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two benzylthio groups attached to the cinnoline core, making it a unique and valuable entity in various fields of scientific research .
Preparation Methods
The synthesis of 4,6-Bis(benzylthio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
4,6-dichlorocinnoline+2benzyl mercaptan→this compound+2HCl
Chemical Reactions Analysis
4,6-Bis(benzylthio)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Bis(benzylthio)cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,6-Bis(benzylthio)cinnoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in disease processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
4,6-Bis(benzylthio)cinnoline can be compared with other cinnoline derivatives, such as:
4,6-Dichlorocinnoline: A precursor in the synthesis of this compound.
4,6-Dimethylcinnoline: Another cinnoline derivative with different substituents, exhibiting distinct chemical and biological properties.
4,6-Diphenylcinnoline:
The uniqueness of this compound lies in its benzylthio groups, which impart specific reactivity and biological activity, distinguishing it from other cinnoline derivatives.
Properties
CAS No. |
6957-43-3 |
|---|---|
Molecular Formula |
C22H18N2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,6-bis(benzylsulfanyl)cinnoline |
InChI |
InChI=1S/C22H18N2S2/c1-3-7-17(8-4-1)15-25-19-11-12-21-20(13-19)22(14-23-24-21)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
XQMJVNPACMENQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



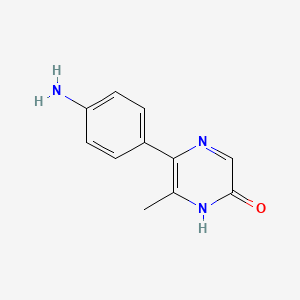
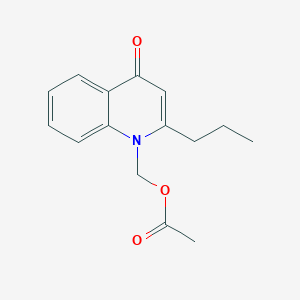

![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
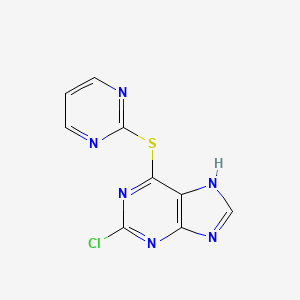
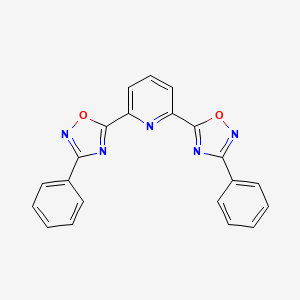
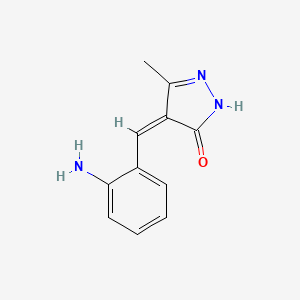
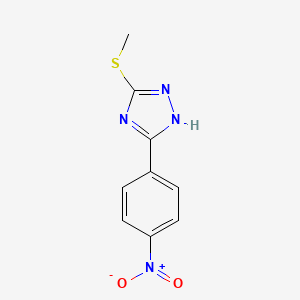

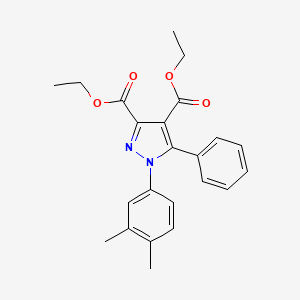
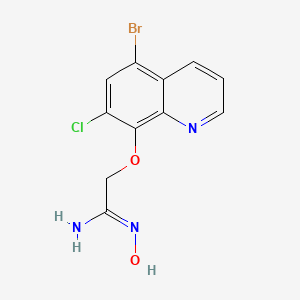
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
